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Compound of Interest

Compound Name: 6-nitro-4H-1,3-benzodioxine

Cat. No.: B144737

Introduction and Scientific Context

6-nitro-4H-1,3-benzodioxine belongs to the benzodioxane class of compounds, a scaffold
present in numerous pharmacologically active agents.[1][2] The introduction of a nitro group
significantly alters the electronic properties of the aromatic ring, making this molecule a
valuable intermediate for further chemical modifications. The electron-withdrawing nature of the
nitro group makes nitroaromatic compounds useful in synthesis but also imparts properties that
require careful characterization for safety and efficacy in developmental pipelines.[3][4]

Accurate structural elucidation is the cornerstone of chemical research and drug development.
This guide provides the foundational spectroscopic protocols to confirm the identity, structure,
and purity of synthesized 6-nitro-4H-1,3-benzodioxine, ensuring data integrity for subsequent
research endeavors.

Molecular Structure and Analytical Overview

The analytical workflow is designed to provide orthogonal data points, each interrogating a
different aspect of the molecule's structure.
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Figure 1: Integrated workflow for the spectroscopic analysis of 6-nitro-4H-1,3-benzodioxine.

The structure with atom numbering for NMR assignment is shown below.

Figure 2: Structure of 6-nitro-4H-1,3-benzodioxine with [IUPAC numbering for spectral

assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. For benzoxazine-type structures, characteristic shifts for the oxazine ring protons are

typically observed between 4.5 and 5.8 ppm.[5]
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Protocol: NMR Sample Preparation and Acquisition

o Sample Preparation: Accurately weigh 5-10 mg of the 6-nitro-4H-1,3-benzodioxine sample.

» Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) or
dimethyl sulfoxide (DMSO-de). CDCls is generally suitable, but DMSO-de can be used if
solubility is an issue.[6] Add a small amount of tetramethylsilane (TMS) as an internal
standard (O ppm).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H NMR and 3C NMR
spectra on a 400 MHz or higher field spectrometer.

o H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

o 183C NMR: Acquire several thousand scans using proton decoupling to enhance signal-to-
noise.

'H NMR: Predicted Spectrum and Interpretation

The strong electron-withdrawing effect of the nitro group at the C6 position significantly
influences the chemical shifts of the aromatic protons. Protons ortho (H5) and para (H8) to the
nitro group are expected to be shifted downfield (to a higher ppm value).
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Predicted o Lo . .
Proton Label Multiplicity Integration Rationale

(ppm)

Ortho to NO2,
Doublet of deshielded.
H5 ~8.1-8.3 1H
doublets (dd) Coupled to H7

and HS8.

Meta to NOa.

H7 ~7.9-8.1 Doublet (d) 1H
Coupled to H8.

Para to NO-.

H8 ~7.1-7.3 Doublet (d) 1H
Coupled to H7.

Methylene

protons between
0O-CH2-0 (C2) ~5.2-5.4 Singlet (s) 2H two oxygen

atoms in the

dioxine ring.

Benzylic
methylene

Ar-CH2-O (C4) ~4.9-5.1 Singlet (s) 2H protons adjacent
to an oxygen

atom.[5]

13C NMR: Predicted Spectrum and Interpretation

The chemical shifts in the 13C NMR spectrum are also influenced by the substituents. Carbons
directly attached to the electron-withdrawing nitro group (C6) and oxygen atoms (C4a, C8a, C2,
C4) will appear at characteristic downfield positions. A broader range of chemical shifts is
typical for 33C NMR compared to *H NMR.[7]
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Carbon Label Predicted & (ppm) Rationale

Methylene carbon bonded to
Cc2 ~90-95 _

two oxygens (acetal-like).

Methylene carbon adjacent to
C4 ~65-70 an oxygen and the aromatic

ring.

Aromatic CH, ortho to the nitro
C5 ~125-130

group.

Aromatic quaternary carbon
C6 ~145-150 directly attached to the nitro

group.

Aromatic CH, meta to the nitro
C7 ~118-122

group.

Aromatic CH, para to the nitro
Ccs8 ~115-120

group.

Aromatic quaternary carbon
C4a ~140-145 attached to the dioxine

oxygen.

Aromatic quaternary carbon

attached to the dioxine oxygen
C8a ~150-155

and adjacent to the nitro-

substituted part of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying key functional groups
based on their vibrational frequencies.

Protocol: FTIR Sample Preparation and Acquisition

o Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent
pellet using a hydraulic press.
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o Data Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum,
typically from 4000 to 400 cm~1, and perform a background subtraction using an empty
sample holder or a pure KBr pellet.

Data Interpretation

The FTIR spectrum of 6-nitro-4H-1,3-benzodioxine is expected to show strong, characteristic
absorption bands corresponding to its primary functional groups.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/product/b144737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Wavenumber . . . .
( 1 Vibration Type Functional Group Rationale
cm-

Characteristic for sp?
~3100-3000 C-H Stretch Aromatic C-H C-H bonds on the

benzene ring.[8]

Corresponds to the
~2950-2850 C-H Stretch Aliphatic C-H two -CHz- groups in
the dioxine ring.

~1600-1585, ~1500- o Skeletal vibrations of
C=C Stretch Aromatic Ring )
1400 the benzene ring.[8]

A very strong and

characteristic
~1550-1500 . .
) N-O Stretch Nitro Group (-NOz2) absorption for
(asymmetric) ) ]
nitroaromatic
compounds.
The second strong,
~1350-1300 ] characteristic
) N-O Stretch Nitro Group (-NOz2) ) )
(symmetric) absorption for the nitro
group.
Asymmetric C-O-C
~1250-1200 C-O Stretch Aryl-Alkyl Ether stretching from the Ar-
O-CHz2 moiety.
Asymmetric C-O-C
~1100-1050 C-O Stretch Dialkyl Ether stretching from the O-

CH2-O moiety.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) is used to determine the molecular weight of
the compound and to gain further structural information from its fragmentation pattern.

Protocol: Mass Spectrometry Analysis
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» Sample Introduction: Introduce a small amount of the sample (typically in a volatile organic
solvent like methanol or dichloromethane) into the mass spectrometer via direct infusion or
through a GC inlet.

 |onization: Use a standard electron ionization (EI) source, typically at 70 eV.

e Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-
300 amu).

Data Interpretation

The molecular weight of 6-nitro-4H-1,3-benzodioxine (CsH7NOa4) is 181.15 g/mol . The El
mass spectrum is expected to show a distinct molecular ion peak (M*) and several
characteristic fragment ions. Nitroaromatic compounds often produce a stable molecular ion.[9]
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m/z Value

Proposed Fragment

Rationale

181

[M]*

Molecular ion peak
corresponding to the intact

molecule.

151

[M - NOJ*

Loss of a nitric oxide radical, a
common fragmentation

pathway for nitroaromatics.[10]

135

[M - NO2J*

Loss of a nitro radical, a
primary and highly
characteristic fragmentation for

this class of compounds.

121

[M-NO:z - CH2]*

Subsequent loss of a
methylene group from the

dioxine ring.

105

[M - NOz - OCHz]*

Fragmentation involving the
loss of a formyl radical from

the dioxine ring.

77

[CeHs]*

Phenyl cation, often observed
in the fragmentation of

benzene derivatives.

Summary of Spectroscopic Data

The table below consolidates the key predicted data for the comprehensive characterization of

6-nitro-4H-1,3-benzodioxine.
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Technique Feature Predicted Value

~8.2 (dd), ~8.0 (d), ~7.2 (d),

1H NMR Chemical Shifts (8, ppm)

~5.3 (s), ~5.0 (s)

~152, ~148, ~142, ~127, ~120,
B3C NMR Chemical Shifts (o, ppm) ~117 (Aromatic); ~92, ~67

(Aliphatic)

~3050 (Ar-H), ~2900 (Aliph-H),
FTIR Key Peaks (cm™1) ~1520 & ~1340 (NO2), ~1230
(Ar-0O-C), ~1070 (C-0-C)

181 [M]*, 151 [M-NOJ*, 135

MS Key Fragments (m/z
y Frag (m/z) (M-NO2*

References

Al-Naiema, |. M., & Habbosh, S. M. (2018). Characterization of aerosol nitroaromatic
compounds: Validation of an experimental method. Atmospheric Environment, 187, 1-10.
[Link]

Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation
behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives
using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass
Spectrometry, 20(15), 2293-2302. [Link]

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to
Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

Peters, K. L., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a
Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3342-3348. [Link]

Shalaby, M. A. (2007). Structural Characteristics and Reactivity Relationships of
Nitroaromatic and Nitramine Explosives — A Review of Our Computational Chemistry and

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6063510/
https://pubmed.ncbi.nlm.nih.gov/16817267/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2884481/
https://www.rsc.org/suppdata/c4/sc/c4sc02200a/c4sc02200a.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.9b05214
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Spectroscopic Research. International Journal of Molecular Sciences, 8(12), 1238-1273.
[Link]

Agar, A. A, etal. (2017). The carbon-13 and proton NMR chemical shift spectra of the
compound. ResearchGate. [Link]

Cimino, M., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
Molecules, 29(9), 2024. [Link]

Quaglia, W., et al. (2001). Structure—Activity Relationships in 1,4-Benzodioxan-Related
Compounds. Journal of Medicinal Chemistry, 44(10), 1599-1602. [Link]

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Gnanasekaran, K. K., et al. (2016). Synthesis of 6-nitro-4H-benzo[d][3][9]thiazin-2-amine (1).
ResearchGate. [Link]

Chen, Y. H., et al. (2016). Investigation of Four Sets of NMR Spectra for One Racemic
Compound of Pseudoresonance Structures. ACS Omega, 1(4), 609-616. [Link]

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

ResearchGate. (n.d.). Synthesis characterization and antimicrobial activity of 6-nitro-1H-
benzo [d]imidazole-2-yl) methyl)-6-oxido-4,8-dihydro-1H-[3][9][10] dioxaphosphepino [5,6-c]
pyrazole-6-yl) ureas/carboxamides-Mannich bases. [Link]

ResearchGate. (n.d.). NMR spectrum of ethyl 1,4-benzodioxan-2-carboxylate in CDCI3.
[Link]

Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-
Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry,
12, 143-160. [Link]

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
[Link]

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.researchgate.net/publication/228499684_Structural_Characteristics_and_Reactivity_Relationships_of_Nitroaromatic_and_Nitramine_Explosives-_A_Review_of_Our_Computational_Chemistry_and_Spectroscopic_Research
https://www.researchgate.net/figure/The-carbon-13-and-proton-NMR-chemical-shift-spectra-of-the-compound-measured-in-DMSO-d-6_fig3_321852445
https://www.mdpi.com/1420-3049/29/9/2024
https://www.researchgate.net/publication/11831853_Structure-Activity_Relationships_in_14-Benzodioxan-Related_Compounds_91_From_14-Benzodioxane_to_14-Dioxane_Ring_as_a_Promising_Template_of_Novel_a_1D_-Adrenoreceptor_Antagonists_5-HT_1A_Full_Agonists_
https://www.colorado.edu/lab/odas/sites/default/files/attached-files/ir_table.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7759643/
https://www.researchgate.net/figure/Synthesis-of-6-nitro-4H-benzo-d-1-3-thiazin-2-amine-1_fig1_303780361
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5845892/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.05%3A_Mass_Spectrometry_-_Fragmentation_Patterns
https://organicchemistry.oregonstate.edu/content/chapter-13-nmr-spectroscopy/13c-nmr-chemical-shifts
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7759643/
https://pubmed.ncbi.nlm.nih.gov/16810704/
https://www.researchgate.net/publication/281146755_Synthesis_characterization_and_antimicrobial_activity_of_6-nitro-1H-benzo_dmidazole-2-yl_methyl-6-oxido-48-dihydro-1H-1_3_2_dioxaphosphepino_56-c_pyrazole-6-yl_ureascarboxamides-Mannich_bases
https://www.researchgate.net/figure/NMR-spectrum-of-ethyl-1-4-benzodioxan-2-carboxylate-in-CDCl-3_fig1_237090333
https://www.scirp.org/journal/paperinformation?paperid=119865
https://www.organicdivision.org/organofluorine/reich/handouts/nmr-c/nmr-c.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

PubChem. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-methyl-, (4aR-cis)-. [Link]
PubChem. (n.d.). 1,3-Benzodioxole, 5-nitro-. [Link]

Loghmani-Khouzani, H., et al. (2011). 2-[(6-Nitro-1,3-benzodioxol-5-
yl)methylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online,
67(12), 03469. [Link]

ResearchGate. (n.d.). 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo [e][3]
[9]oxazine. [Link]

Schopfer, F. J., et al. (2011). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal
of the American Society for Mass Spectrometry, 22(8), 1347-1358. [Link]

NIST. (n.d.). 1,3-Benzodioxol-5-0l. [Link]

SpectraBase. (n.d.). 4H-1,3-Benzodioxin-4-one, hexahydro-4a-(2-propenyl)-, (4aS-cis)-.
[Link]

Semantic Scholar. (n.d.). benzo[d][3][9]thiazin-2-amine. [Link]
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. [Link]

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane ||
Nitrobenzene. [Link]

Lokshin, V., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore
functionalized 1,3-benzoxazinone spiropyrans. Journal of Photochemistry and Photobiology
A: Chemistry, 200(1), 125-132. [Link]

SpectraBase. (n.d.). 5,8-Dimethoxy-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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